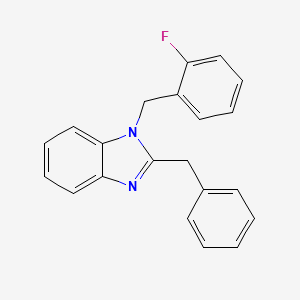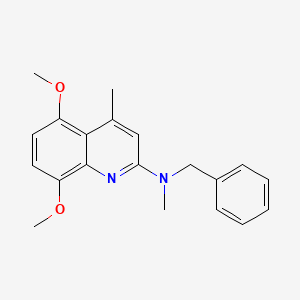
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide, also known as CD437, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications. CD437 has been shown to have anti-tumor properties and has been investigated for its use in cancer treatment.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide is not fully understood, but it is thought to work by activating retinoid receptors, which are involved in regulating cell growth and differentiation. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been shown to induce apoptosis by activating the extrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a large body of research on its properties and potential therapeutic applications. However, N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide also has some limitations. It is a relatively complex compound, which means that it may be difficult to synthesize for researchers who are not experienced in organic chemistry. Additionally, N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has not yet been approved for clinical use, which means that its potential therapeutic applications have not yet been fully explored.
Future Directions
There are several potential future directions for research on N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide. One area of research could be to investigate its potential use in combination with other anti-cancer drugs. Another area of research could be to investigate its potential use in the treatment of other diseases, such as inflammatory diseases or autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide and to identify other compounds that have similar properties.
Synthesis Methods
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide can be synthesized using a multi-step process starting with 2,5-dimethylphenylacetonitrile and 3-chlorobenzyl chloride. The final step involves the addition of methanesulfonyl chloride to the intermediate product to yield N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide.
Scientific Research Applications
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been tested in various cancer cell lines and has been found to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-7-8-13(2)16(9-12)18(21(3,19)20)11-14-5-4-6-15(17)10-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDFGOWNLHAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)





![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)



![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)